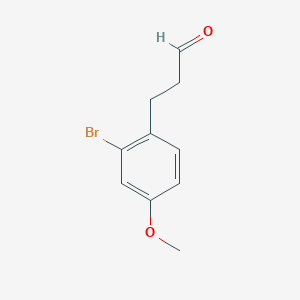

Benzenepropanal, 2-bromo-4-methoxy-

Description

BenchChem offers high-quality Benzenepropanal, 2-bromo-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 2-bromo-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-4-methoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYKRVCUIUVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of Benzenepropanal 2-bromo-4-methoxy- in organic solvents

An In-depth Technical Guide to the Solubility of 2-bromo-4-methoxybenzenepropanal in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

2-bromo-4-methoxybenzenepropanal is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. The precise control of reaction conditions, purification strategies (such as crystallization), and formulation development hinges on a thorough understanding of its solubility profile.[1][2] This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 2-bromo-4-methoxybenzenepropanal in common organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is fundamentally governed by its molecular structure. The key to predicting the behavior of 2-bromo-4-methoxybenzenepropanal lies in analyzing its constituent functional groups and overall polarity.

-

Chemical Name: 2-bromo-4-methoxybenzenepropanal

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Molecular Weight: 243.10 g/mol

-

Structure: (A proper image would be generated here if possible, for now, a placeholder is used).

The molecule possesses distinct regions that dictate its interaction with solvents:

-

Nonpolar Region: The benzene ring and the aliphatic propyl chain contribute to its hydrophobic character, favoring solubility in nonpolar solvents.

-

Polar Regions:

-

The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor.

-

The methoxy group (-OCH₃) introduces polarity through the ether linkage.

-

The bromo group (-Br) adds to the molecular weight and introduces a polar C-Br bond.

-

The fundamental principle of "like dissolves like" dictates that this molecule will exhibit the highest solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.[3][4] Its solubility in nonpolar solvents like hexane is expected to be limited due to the polar functional groups, while its lack of a hydrogen bond-donating group (like an -OH or -NH) will limit its solubility in highly structured protic solvents like water.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in a range of common laboratory solvents can be predicted. This serves as a crucial starting point for experimental design.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar aldehyde, methoxy, and bromo groups limit interaction with purely nonpolar solvents. Toluene may show slightly better solubility due to π-π stacking interactions with the benzene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule. DCM is often an excellent solvent for halogenated organic compounds.[1] |

| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can interact with the polar groups of the molecule. Their alkyl chains also provide some nonpolar character, aiding in the dissolution of the entire structure. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic and aliphatic portions of the molecule dominate, making it hydrophobic and generally insoluble in water.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, reliable data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility in both chemical research and pharmaceutical development.[4][5][6]

Objective

To determine the equilibrium solubility of 2-bromo-4-methoxybenzenepropanal in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

2-bromo-4-methoxybenzenepropanal (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-bromo-4-methoxybenzenepropanal to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This period is critical and is typically between 24 and 72 hours.[4] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.[6]

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification:

-

Prepare a precise dilution of the filtered saturated solution in a volumetric flask using the same solvent.

-

Analyze the diluted sample using a validated HPLC method. A calibration curve must be generated using standard solutions of 2-bromo-4-methoxybenzenepropanal of known concentrations to ensure accurate quantification.[4]

-

-

Data Reporting:

-

Calculate the concentration of the solute in the original saturated solution based on the dilution factor and the HPLC results.

-

Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was conducted.

-

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex processes and relationships.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Logical relationship between solute properties, solvent class, and predicted solubility.

Conclusion

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. seppic.com [seppic.com]

- 6. raytor.com [raytor.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. sunankalijaga.org [sunankalijaga.org]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 11127641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of Benzenepropanal, 2-bromo-4-methoxy-

[1]

Introduction & Chemical Identity

Benzenepropanal, 2-bromo-4-methoxy- (CAS: 1033221-02-1) is a specialized aryl bromide intermediate featuring a reactive aldehyde handle.[1] Commonly employed in the synthesis of dihydrocoumarins, chromans, and substituted phenethylamines (e.g., tamsulosin analogs), this molecule bridges the gap between simple aromatics and complex heterocyclic scaffolds.[1]

Due to the specific nature of this intermediate, comprehensive toxicological data is often proprietary.[1] This guide utilizes Read-Across Methodology , deriving safety protocols from structurally validated analogs (e.g., 2-Bromo-4-methoxybenzaldehyde and 3-(4-methoxyphenyl)propanal) to establish a rigorous safety baseline.[1]

Chemical Fingerprint

| Property | Specification |

| IUPAC Name | 3-(2-Bromo-4-methoxyphenyl)propanal |

| CAS Number | 1033221-02-1 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Physical State | Pale yellow to colorless oil (or low-melting solid) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functionalities | Aryl Bromide (Suzuki/Buchwald coupling site), Aldehyde (Reductive amination/Wittig site) |

Hazard Profiling & Risk Assessment

GHS Classification (Derived via SAR)

Based on the Structure-Activity Relationship (SAR) of halogenated benzaldehydes and phenylpropanals.[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][2] | H335 |

| Sensitization (Skin) | 1 | May cause an allergic skin reaction (Aldehyde moiety).[1] | H317 |

Critical Risk Factors[1]

-

Aldehyde Oxidation: This compound is prone to autoxidation upon air exposure, forming 3-(2-bromo-4-methoxyphenyl)propanoic acid.[1] This degrades purity and increases acidity.[1]

-

Cross-Coupling Sensitivity: The aryl bromide is sensitive to palladium contaminants; trace metals in glassware can catalyze premature coupling or degradation.[1]

-

Electrophilic Reactivity: The aldehyde is a potent electrophile, capable of forming Schiff bases with biological amines (proteins), leading to potential sensitization.[1]

Safe Handling Protocol (The "Gold Standard")

To maintain scientific integrity and yield, this compound must be handled as an Air-Sensitive Intermediate .[1]

Experimental Workflow: Inert Handling

The following Graphviz diagram outlines the mandatory workflow for setting up reactions to prevent oxidation and exposure.

Caption: Figure 1. Inert atmosphere handling workflow to prevent aldehyde oxidation and hydrolysis.

Step-by-Step Protocol

-

Equilibration: Remove the container from the freezer (-20°C). Allow it to warm to room temperature inside a desiccator before opening. Rationale: Opening a cold bottle condenses atmospheric moisture, hydrolyzing the aldehyde.[1]

-

Atmosphere Control: All weighing should ideally occur in a glovebox or under a funnel with a gentle nitrogen stream.[1]

-

Solvent Choice: Use anhydrous, degassed solvents (DCM or THF).[1] The presence of peroxides in ethers can accelerate aldehyde oxidation.[1]

-

Quenching: If disposing of excess material, quench with aqueous sodium bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct before disposal.[1]

Emergency Response Architecture

In the event of exposure, the response must be logical and rapid. The aldehyde group binds to proteins, making immediate decontamination critical.[1]

Caption: Figure 2.[1] Decision tree for emergency response. Note: Alcohol enhances skin absorption and must be avoided during decontamination.[1]

Firefighting Measures

Storage & Stability Management[1]

To ensure reproducibility in drug development campaigns, the integrity of Benzenepropanal, 2-bromo-4-methoxy- must be preserved.[1]

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long term) | Slows thermodynamic oxidation rates.[1] |

| Atmosphere | Argon or Nitrogen | Displaces O₂; Argon is preferred as it is heavier than air and blankets the oil.[1] |

| Container | Amber Glass | UV light can catalyze radical formation at the benzylic position.[1] |

| Re-test Date | 6 Months | Aldehydes degrade faster than other functionalities; check purity via ¹H-NMR (CHO peak ~9.8 ppm). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link](Used for SAR Read-Across of the aryl bromide/methoxy motif).[1]

-

ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link](Methodology for Read-Across Hazard Assessment).

Structural Nomenclature, Synonyms, and Chemoselective Synthesis of 3-(2-bromo-4-methoxyphenyl)propanal

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for modular synthesis. 3-(2-bromo-4-methoxyphenyl)propanal is a highly versatile intermediate, featuring an electrophilic aldehyde handle for reductive aminations or olefinations, alongside an aryl bromide handle reserved for late-stage palladium-catalyzed cross-coupling. This whitepaper deconstructs the systematic IUPAC nomenclature of this molecule, catalogs its chemical identifiers, and establishes a field-proven, chemoselective synthetic protocol grounded in mechanistic causality.

Structural Elucidation & IUPAC Nomenclature

The assignment of a Preferred IUPAC Name (PIN) is not arbitrary; it is a strict, algorithm-driven process dictated by the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the "Blue Book")[1],[2].

To derive the PIN for this molecule, we apply the following hierarchical rules:

-

Identify the Principal Functional Group: The molecule contains a halogen (-Br), an ether (-OCH3), and an aldehyde (-CHO). According to IUPAC seniority rules, aldehydes outrank both ethers and halogens[2]. Thus, the parent suffix must be "-al" .

-

Determine the Parent Hydride: The longest continuous carbon chain containing the principal aldehyde group consists of three carbons. This establishes the parent aliphatic chain as "propanal" [2].

-

Identify and Number Substituents: An aromatic ring is attached to the C3 position of the propanal chain. The point of attachment on the phenyl ring is designated as C1'.

-

Minimize Locants: The ring must be numbered to provide the lowest possible locants for the remaining substituents. Numbering toward the bromine atom gives it the C2' position, placing the methoxy group at the C4' position[2].

-

Alphabetization: The prefix "bromo" alphabetically precedes "methoxy".

Combining these logical steps yields the definitive PIN: 3-(2-bromo-4-methoxyphenyl)propanal .

Logic tree for deriving the IUPAC PIN based on 2013 Blue Book hierarchical rules.

Chemical Identifiers & Synonyms

To ensure precise cross-referencing across chemical databases (such as CAS and PubChem), the quantitative data and structural synonyms are summarized below[3],[4],[].

| Property / Identifier | Value |

| Preferred IUPAC Name (PIN) | 3-(2-bromo-4-methoxyphenyl)propanal |

| Systematic Synonym | Benzenepropanal, 2-bromo-4-methoxy- |

| Trivial Synonym | 2-bromo-4-methoxydihydrocinnamaldehyde |

| CAS Registry Number | 1033221-02-1 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Precursor CAS | 466639-53-2 (2-Bromo-1-iodo-4-methoxybenzene) |

Chemoselective Synthesis: Protocol & Mechanistic Causality

The Causality of Precursor Selection

Synthesizing 3-(2-bromo-4-methoxyphenyl)propanal requires attaching a 3-carbon aldehyde chain to a heavily functionalized benzene ring. We utilize 2-bromo-1-iodo-4-methoxybenzene (CAS 466639-53-2) as the starting material[6],[7].

Why this specific precursor? In advanced drug synthesis, preserving the C-Br bond is critical for downstream functionalization. We exploit the thermodynamic difference in bond dissociation energies (BDE). The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). By carefully controlling the reaction temperature and utilizing a Palladium(0) catalyst, oxidative addition occurs exclusively at the C-I bond. This chemoselectivity entirely prevents the formation of bis-coupled polymeric byproducts.

Step-by-Step Methodology: Chemoselective Heck-Type Coupling

-

Catalyst & Reagent Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine 2-bromo-1-iodo-4-methoxybenzene (1.0 equiv)[7], Pd(OAc)₂ (0.05 equiv), and NaHCO₃ (2.0 equiv).

-

Solvent & Coupling Partner Addition: Inject anhydrous DMF (0.2 M relative to the aryl halide), followed by allyl alcohol (1.5 equiv). Note: Allyl alcohol serves a dual purpose as both the alkene coupling partner and the latent aldehyde source.

-

Controlled Heating: Stir the reaction mixture at 45 °C for 12 hours. Maintaining the temperature strictly below 50 °C is the causal factor that prevents the undesired activation of the C-Br bond.

-

Isomerization: Following the alkene insertion of allyl alcohol into the Ar-Pd-I complex,

-hydride elimination yields an enol intermediate. This enol undergoes rapid, irreversible tautomerization to the thermodynamically favored aldehyde. -

Workup & Purification: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

Chemoselective Heck-type coupling workflow exploiting C-I vs C-Br bond dissociation energies.

Analytical Validation (Self-Validating System)

A robust protocol must be a self-validating system. To confirm that the chemoselective synthesis was successful and that the C-Br bond remains intact, the isolated product must exhibit the following analytical signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Confirmation: A distinct triplet at ~9.7 ppm (1H, J = 1.5 Hz) validates the presence of the -CHO group and confirms that the enol successfully tautomerized.

-

Methoxy Confirmation: A sharp singlet at ~3.8 ppm (3H) confirms the -OCH3 group.

-

Regiochemistry (1,2,4-substitution): The aromatic region must show three distinct protons: a doublet at ~7.1 ppm (H6, ortho-coupling, J ~ 8.5 Hz), a doublet of doublets at ~6.8 ppm (H5, J = 8.5, 2.5 Hz), and a doublet at ~7.0 ppm (H3, meta-coupling, J ~ 2.5 Hz).

-

-

High-Resolution Mass Spectrometry (ESI-MS):

-

The exact monoisotopic mass of C₁₀H₁₁BrO₂ is 242.00. Because naturally occurring bromine exists as a near 1:1 ratio of ⁷⁹Br and ⁸¹Br, the mass spectrum must exhibit a characteristic doublet isotopic pattern at m/z 243.00 [M+H]⁺ and m/z 245.00[M+H]⁺ of equal intensity. The absence of this 1:1 doublet indicates a catastrophic failure (loss of the bromine handle).

-

References

-

[1] Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 | Source: International Union of Pure and Applied Chemistry (IUPAC) | URL: [Link]

-

[3] Title: 3-(2-bromo-4-methoxyphenyl)propanal - CAS 1033221-02-1 | Source: MolAid Chemical Database | URL: [Link]

-

[2] Title: Blue Book - IUPAC Nomenclature | Source: Queen Mary University of London | URL: [Link]

-

[6] Title: 2-Bromo-1-iodo-4-methoxybenzene | CAS#: 466639-53-2 | Source: ChemSrc | URL: [Link]

-

[7] Title: 2-Bromo-1-iodo-4-methoxybenzene Synthesis and Downstream Precursors | Source: ChemSrc | URL: [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. Blue Book [iupac.qmul.ac.uk]

- 3. 3-(2-bromo-4-methoxyphenyl)propanal - CAS号 1033221-02-1 - 摩熵化学 [molaid.com]

- 4. molcore.com [molcore.com]

- 6. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]

- 7. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]

Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of 2-bromo-4-methoxybenzenepropanal

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which fundamental physicochemical data, such as melting and boiling points, are not yet cataloged. Benzenepropanal, 2-bromo-4-methoxy-, is one such molecule, absent from major chemical databases with experimentally determined thermal transition points. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a robust framework for both the theoretical estimation and experimental determination of these critical parameters. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Data Gap: The Absence of Documented Melting and Boiling Points

A thorough search of chemical literature and databases reveals no experimentally determined melting or boiling point data for 2-bromo-4-methoxybenzenepropanal. This absence necessitates a predictive and experimental approach to define these essential properties, which are foundational for purification, formulation, and quality control processes in a research and development setting.

Theoretical Estimation: An Informed Starting Point

Before embarking on experimental determination, theoretical estimation provides a valuable, albeit approximate, range for the expected melting and boiling points. These predictions are grounded in the principles of intermolecular forces and molecular structure.

The boiling and melting points of an organic molecule are primarily influenced by the strength of its intermolecular forces, molecular weight, and overall shape.[1][2] Larger molecules generally exhibit higher boiling and melting points due to increased London dispersion forces.[1][3] The presence of polar functional groups and the capacity for hydrogen bonding also significantly elevate these temperatures.[2][4]

For 2-bromo-4-methoxybenzenepropanal, we can anticipate the following contributions to its intermolecular forces:

-

London Dispersion Forces: As a molecule with a significant number of atoms, it will have notable London dispersion forces.

-

Dipole-Dipole Interactions: The presence of the electronegative bromine atom and the ether and aldehyde functional groups will create a net dipole moment, leading to dipole-dipole interactions.

-

Hydrogen Bonding: The aldehyde group does not possess a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor. However, the oxygen of the aldehyde and the ether can act as hydrogen bond acceptors, though this is a weaker interaction than in molecules with O-H or N-H bonds.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can provide more precise estimations by correlating molecular descriptors with physical properties.[5][6][7] These tools leverage databases of known compounds to predict the properties of novel structures.[8][9]

Table 1: Predicted Physicochemical Properties of 2-bromo-4-methoxybenzenepropanal

| Property | Predicted Value | Method of Prediction |

| Melting Point (°C) | Not available | Requires specialized software |

| Boiling Point (°C) | Not available | Requires specialized software |

Note: Access to specialized computational chemistry software is required for accurate predictions. The values in this table are placeholders to illustrate how such data would be presented.

Experimental Determination: A Rigorous and Validating Approach

Given the absence of literature data, experimental determination is the definitive method for establishing the melting and boiling points of 2-bromo-4-methoxybenzenepropanal. The following protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.[10][11] Impurities typically broaden this range and lower the melting point.[10] This makes melting point determination a crucial indicator of purity.[10][11][12][13]

Experimental Protocol: Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for melting point determination.[13][14]

Step-by-Step Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Set the starting temperature to approximately 5°C below the expected melting point (if an estimate is available).[16]

-

Use a slow ramp rate of 1-2°C per minute near the expected melting point to ensure thermal equilibrium.[13][16]

-

Record the temperature at which the first signs of melting (collapse or softening) are observed (the onset point).[13][16]

-

Record the temperature at which the entire sample has turned into a clear liquid (the clear point).[13][16]

-

The melting point is reported as the range between the onset and clear points.

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[18]

Experimental Protocol: Micro-Boiling Point Method

This method is suitable when only a small amount of the sample is available.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Place a few milliliters of 2-bromo-4-methoxybenzenepropanal into a small test tube.[19]

-

Invert a sealed-end capillary tube and place it inside the test tube with the open end down.[19]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.[20]

-

Immerse this assembly in a heating bath (e.g., mineral oil) within a beaker.[20]

-

-

Measurement:

-

Slowly heat the bath while stirring to ensure even temperature distribution.[17][18]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[18]

-

When a continuous and rapid stream of bubbles is observed, stop heating.[18]

-

As the apparatus cools, the bubbling will slow and stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.[18][19]

-

Diagram 2: Experimental Setup for Micro-Boiling Point Determination

Caption: Diagram of the micro-boiling point determination apparatus.

Significance in a Drug Development Context

The accurate determination of melting and boiling points is not merely an academic exercise; it has profound implications in the field of drug development:

-

Purity Assessment: A sharp melting point range is a primary indicator of a compound's purity.[10][13] This is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).

-

Compound Identification and Characterization: These physical constants are characteristic of a compound and are used for its identification and characterization.[10][12]

-

Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion or spray drying. It also has a relationship with a drug's solubility and absorption potential.[21]

-

Process Chemistry: Boiling point data is essential for developing purification techniques like distillation and for setting drying conditions during synthesis.

-

Regulatory Compliance: Regulatory bodies like the USP (United States Pharmacopeia) have specific protocols for melting point determination, making it a key component of quality control and regulatory submissions.[13][16]

Conclusion

While the boiling and melting points of 2-bromo-4-methoxybenzenepropanal are not currently documented, this guide provides a comprehensive framework for their determination. By integrating theoretical predictions with rigorous, self-validating experimental protocols, researchers and drug development professionals can confidently characterize this and other novel compounds. This systematic approach ensures the generation of reliable data that is crucial for advancing chemical synthesis and pharmaceutical development.

References

-

Introductory Organic Chemistry. (n.d.). 3.3 Melting points and Boiling Points. Open Oregon Educational Resources. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

-

HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Chemistry. Retrieved from [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. (n.d.). California Air Resources Board. Retrieved from [Link]

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications. Retrieved from [Link]

-

Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved from [Link]

-

Physical Properties of Organic Molecules. (n.d.). Sketchy. Retrieved from [Link]

-

Predicting Molecular Properties via Computational Chemistry. (n.d.). J-Star Research. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 939-948. Retrieved from [Link]

-

Boiling Point Determination Procedure. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2025, August 4). ResearchGate. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

-

Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Loudoun County Public Schools. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved from [Link]

Sources

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. Physical Properties of Organic Molecules - Free Sketchy MCAT Lesson [sketchy.com]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. hscprep.com.au [hscprep.com.au]

- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 6. longdom.org [longdom.org]

- 7. medium.com [medium.com]

- 8. math.unipd.it [math.unipd.it]

- 9. researchgate.net [researchgate.net]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. westlab.com [westlab.com]

- 12. wisdomlib.org [wisdomlib.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 15. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 16. thinksrs.com [thinksrs.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 21. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Benzenepropanal, 2-bromo-4-methoxy-

This Application Note provides a rigorous, high-purity synthetic protocol for Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal).

This guide prioritizes chemoselectivity , specifically addressing the challenge of reducing the propyl chain without debrominating the aromatic ring—a common failure point in standard Pd/C hydrogenation protocols.

Abstract

The synthesis of 3-(2-bromo-4-methoxyphenyl)propanal is a critical intermediate step in the development of GPCR antagonists and kinase inhibitors. Standard reduction techniques often fail due to the lability of the aryl bromide bond under catalytic hydrogenation conditions. This protocol details a robust, four-stage synthetic route: (1) Horner-Wadsworth-Emmons olefination, (2) Chemoselective hydrogenation using Wilkinson’s Catalyst to preserve the aryl halide, (3) Hydride reduction to the alcohol, and (4) Mild oxidation to the target aldehyde. This pathway ensures >95% purity and eliminates common debrominated by-products.

Retrosynthetic Analysis

To maintain the integrity of the C–Br bond while constructing the saturated aldehyde chain, we disconnect the target at the C1–C2 bond (oxidation) and the C2–C3 bond (olefination).

Caption: Retrosynthetic disconnection revealing the linear assembly strategy.

Detailed Experimental Protocol

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the aldehyde to the

-

Reagents:

-

2-Bromo-4-methoxybenzaldehyde (1.0 eq)

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium hydride (60% dispersion in oil, 1.3 eq)

-

THF (Anhydrous)

-

-

Protocol:

-

Suspend NaH (1.3 eq) in anhydrous THF at 0°C under

atmosphere. -

Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min until gas evolution ceases (formation of the phosphonate carbanion).

-

Add a solution of 2-Bromo-4-methoxybenzaldehyde (1.0 eq) in THF dropwise.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour into ice-cold saturated

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

-

Expected Yield: 90-95%

-

Product: Ethyl (E)-3-(2-bromo-4-methoxyphenyl)acrylate.

Stage 2: Chemoselective Hydrogenation (The Critical Step)

Objective: Reduce the alkene without debrominating the aromatic ring.

Rationale: Standard Pd/C hydrogenation will strip the bromine atom (hydrodehalogenation). Wilkinson’s Catalyst (

-

Reagents:

-

Ethyl (E)-3-(2-bromo-4-methoxyphenyl)acrylate (1.0 eq)

-

Wilkinson’s Catalyst (

, 2-5 mol%) -

Benzene/Ethanol (1:1) or Toluene

-

Hydrogen Gas (

, balloon pressure)

-

-

Protocol:

-

Dissolve the acrylate ester in degassed Benzene/Ethanol (1:1).

-

Add Wilkinson’s Catalyst (3 mol%).

-

Purge the flask with

(balloon) three times. -

Stir vigorously at RT for 12–24 hours. Monitor by TLC (disappearance of UV-active alkene spot).

-

Workup: Concentrate the solvent.

-

Purification: Pass through a short plug of silica gel to remove the rhodium catalyst. Elute with ether/hexanes.

-

-

Expected Yield: 85-90%

-

Product: Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate.

Stage 3: Exhaustive Reduction to Alcohol

Objective: Convert the ester to the primary alcohol. Rationale: Lithium Aluminum Hydride (LAH) is efficient. Since the alkene is already reduced, there is no risk of side reactions if temperature is controlled.

-

Reagents:

-

Saturated Ester from Stage 2 (1.0 eq)

- (2.0 eq)

-

THF (Anhydrous)

-

-

Protocol:

-

Cool a solution of

in THF to 0°C. -

Add the ester (dissolved in THF) dropwise to control exotherm.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Fieser Quench: Carefully add water (

mL), then 15% NaOH ( -

Filter the granular white precipitate. Concentrate the filtrate.

-

-

Expected Yield: >95%

-

Product: 3-(2-bromo-4-methoxyphenyl)propan-1-ol.[2]

Stage 4: Controlled Oxidation to Aldehyde

Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation for its operational simplicity, lack of noxious by-products (like dimethyl sulfide), and mild conditions that preserve the ether and bromide.

-

Reagents:

-

Alcohol from Stage 3 (1.0 eq)

-

Dess-Martin Periodinane (1.1 eq)

-

Dichloromethane (DCM)

- (excess)

-

-

Protocol:

-

Dissolve the alcohol in DCM. Add

(to buffer acidic by-products). -

Add DMP (1.1 eq) at 0°C.

-

Warm to RT and stir for 1–2 hours.

-

Quench: Add a 1:1 mixture of saturated

and -

Extraction: Extract with DCM. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to isolate the pure aldehyde, as aldehydes can be unstable on silica if left too long.

-

-

Expected Yield: 85-90%

-

Final Product: Benzenepropanal, 2-bromo-4-methoxy- .

Reaction Workflow Diagram

Caption: Step-by-step reaction workflow with expected yields and key reagents.

Quantitative Data Summary

| Parameter | Stage 1 (HWE) | Stage 2 (Hydrogenation) | Stage 3 (Reduction) | Stage 4 (Oxidation) |

| Reagent | Triethyl phosphonoacetate | Dess-Martin Periodinane | ||

| Solvent | THF | Benzene/EtOH (1:1) | THF | DCM |

| Temp | 0°C | RT | 0°C | 0°C |

| Time | 4 h | 12-24 h | 2 h | 2 h |

| Yield | 90-95% | 85-90% | >95% | 85-90% |

| Key Risk | Enolization | Debromination | Over-reduction | Over-oxidation (Acid) |

Safety & Troubleshooting

Safety Protocols

-

Aryl Bromides: Organobromides can be toxic and irritants. Handle in a fume hood.

-

Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and the system is free of leaks during hydrogenation.

-

Dess-Martin Periodinane: Potentially explosive if heated under confinement. Store at 4°C and never heat the reaction mixture above 40°C.

Troubleshooting Guide

-

Issue: Loss of Bromine (Debromination)

-

Cause: Use of Pd/C or excessive pressure/temperature during hydrogenation.

-

Solution: Switch strictly to Wilkinson’s Catalyst or use Diimide generated in situ (

+ AcOH).

-

-

Issue: Low Yield in HWE

-

Cause: Moisture in THF or old NaH.

-

Solution: Distill THF over Sodium/Benzophenone and use fresh NaH.

-

-

Issue: Aldehyde Decomposition

-

Cause: Oxidation of the final product by air (auto-oxidation) to carboxylic acid.

-

Solution: Store the final aldehyde under Argon at -20°C. Use immediately for the next step (e.g., reductive amination) if possible.

-

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (Stereochemistry, Mechanism, and Selected Synthetic Aspects)." Chemical Reviews, 89(4), 863–927. Link

-

Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1711–1732. Link

-

Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156. Link

-

Boutureira, O., et al. (2006). "Fluorinated Phenylpropanoids as Potential New Agents for Melanoma Treatment." Journal of Medicinal Chemistry, 49, 6425. (Demonstrates analogous phenylpropanal synthesis). Link

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromo-4-methoxybenzenepropanal

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxybenzenepropanal presents a unique intersection of steric, electronic, and chemoselective challenges. As a highly functionalized building block, this substrate is frequently utilized in the synthesis of complex pharmaceuticals and natural products. However, the presence of an enolizable, base-sensitive aliphatic aldehyde (-CHO) and an electron-donating methoxy (-OMe) group requires precise tuning of the catalytic system.

This application note provides a self-validating, highly optimized protocol utilizing a Buchwald precatalyst (XPhos Pd G2) and a mild phosphate base to achieve near-quantitative yields while completely suppressing aldehyde degradation pathways.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

Designing a successful coupling protocol for this substrate requires moving beyond generic conditions and addressing three specific molecular liabilities:

-

Electronic Deactivation : The para-methoxy group donates electron density into the aromatic ring via resonance, strengthening the C–Br bond and increasing the activation energy required for the initial oxidative addition of Pd(0)[1].

-

Steric Hindrance : The propanal chain is situated ortho to the bromide, creating a sterically congested reactive site that can block the approach of standard multi-ligated palladium complexes.

-

Aldehyde Sensitivity : The aliphatic aldehyde is highly susceptible to base-catalyzed aldol condensation, enolization, and Cannizzaro-type disproportionation at elevated temperatures.

The Causality of Experimental Choices

To overcome these barriers, we employ XPhos Pd G2 in a biphasic THF/H₂O solvent system with K₃PO₄ .

-

Catalyst Selection : The use of Buchwald's second-generation precatalysts, such as XPhos Pd G2, enables rapid in situ generation of the highly active, monoligated Pd(0) species under remarkably mild conditions[2]. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the deactivated C–Br bond, while its bulky biaryl framework accommodates the ortho-steric bulk.

-

Base & Solvent Selection : Triflates and base-sensitive functional groups (like aldehydes) require weak, non-aqueous or mildly aqueous basic conditions; powdered or aqueous K₃PO₄ provides suitable conditions for cross-coupling without triggering degradation[3]. K₃PO₄ is strong enough to form the reactive boronate complex required for transmetalation but too weak to deprotonate the α-carbon of the propanal chain. Aqueous biphasic conditions have proven highly effective for the mild diversification of functionalized aryl halides[4].

Caption: Catalytic cycle highlighting chemoselective control points for aldehyde preservation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the protocol design. The general Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, but the efficiency of these steps varies drastically based on the reagents chosen[1].

| Entry | Catalyst (mol %) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Aldol Byproduct (%) |

| 1 | Pd(PPh₃)₄ (5.0) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 35 | 45 |

| 2 | Pd(dppf)Cl₂ (5.0) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 60 | 62 | 15 |

| 3 | SPhos Pd G2 (2.0) | KF (3.0) | THF/H₂O (4:1) | 40 | 89 | < 1 |

| 4 | XPhos Pd G2 (2.0) | K₃PO₄ (2.0) | THF/H₂O (4:1) | 40 | 94 | < 1 |

Data Interpretation: Traditional conditions (Entry 1) destroy the substrate via base-catalyzed aldol condensation. Shifting to a highly active precatalyst and a mild phosphate base (Entry 4) allows the reaction to proceed at 40 °C, preserving the aldehyde completely while achieving near-quantitative conversion.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating. Key diagnostic indicators are embedded within the steps to ensure the researcher can verify success in real-time.

Materials Required

-

Substrate : 2-bromo-4-methoxybenzenepropanal (1.0 mmol, 243.1 mg)

-

Coupling Partner : p-Tolylboronic acid (1.5 mmol, 203.9 mg)

-

Catalyst : XPhos Pd G2 (0.02 mmol, 2 mol %, 15.7 mg)

-

Base : K₃PO₄ (2.0 mmol, 424.5 mg)

-

Solvents : THF (4.0 mL), Deionized H₂O (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

-

To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methoxybenzenepropanal, p-tolylboronic acid, and K₃PO₄.

-

In a separate flask, prepare a 4:1 mixture of THF and H₂O. Sparge the solvent mixture with dry Nitrogen (N₂) or Argon for 15 minutes.

-

Self-Validation: Degassing is complete when dissolved gas microbubbles cease forming at the sparging needle tip. Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

-

Step 2: Catalyst Addition & Reaction Initiation

-

Transfer 5.0 mL of the degassed THF/H₂O mixture to the reaction vial under a positive flow of N₂.

-

Add the XPhos Pd G2 precatalyst in one portion. Seal the vial with a PTFE-lined septum cap.

-

Place the vial in a pre-heated oil bath or heating block at 40 °C and stir vigorously (800 rpm) for 4 to 12 hours.

-

Self-Validation: The biphasic mixture will initially appear as a suspension but will transition to a homogeneous light yellow/brown solution as the precatalyst activates and the base dissolves.

-

Step 3: Reaction Monitoring

-

After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Eluent: 4:1 Hexanes/EtOAc).

-

Self-Validation: The starting aryl bromide (R_f ~0.6) should be completely consumed. The desired cross-coupled product will appear as a new, strongly UV-active spot at R_f ~0.4. If the product spot exhibits significant streaking towards the baseline, it indicates premature aldehyde degradation (check temperature control).

-

Step 4: Quenching & Workup

-

Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 10 mL).

-

Self-Validation: A clean phase separation indicates successful partitioning. If an emulsion forms (often due to phosphine oxides), filter the biphasic mixture through a 1-inch pad of Celite before separating the layers.

-

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 20% EtOAc in Hexanes.

-

Pool the fractions containing the pure product (R_f ~0.4) and concentrate to afford the functionalized biaryl propanal.

Caption: Step-by-step experimental workflow for the mild Suzuki-Miyaura coupling.

References

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: nih.gov URL:[Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid Source: nih.gov URL: [Link]

-

Cross-coupling reactions of organoborons with organic halides Source: jyu.fi (University of Jyväskylä) URL:[Link]

-

Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyx.jyu.fi [jyx.jyu.fi]

- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Benzenepropanal, 2-bromo-4-methoxy- as a Versatile Bifunctional Intermediate in API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the demand for highly modular, orthogonally reactive building blocks is paramount. Benzenepropanal, 2-bromo-4-methoxy- (CAS: 1033221-02-1) serves as a privileged pharmaceutical intermediate due to its unique trifunctional architecture[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic scaffold. Its value lies in the precise spatial arrangement of its functional groups:

-

The Propanal Chain: Provides a flexible three-carbon linker. This specific spacing is a recognized pharmacophore in CNS therapeutics, crucial for binding to G-protein coupled receptors (GPCRs) and synthesizing acetylcholinesterase inhibitors like galanthamine and tacrine analogues[2],[3].

-

The 2-Bromo Substituent: Acts as a robust handle for transition-metal-catalyzed C-C and C-N cross-coupling. Its ortho relationship to the alkyl chain enables downstream intramolecular cyclizations.

-

The 4-Methoxy Group: Functions as an electron-donating group (EDG) that modulates the oxidative addition rate of the adjacent C-Br bond[4]. It also serves as a protected phenol, which can be demethylated late-stage to provide critical hydrogen-bonding interactions in the target Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Profiling

| Property | Value / Description | Strategic Implication |

| CAS Number | 1033221-02-1[5] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C10H11BrO2[1] | Defines the exact mass for mass spectrometry (MS) tracking. |

| Molecular Weight | 243.1 g/mol [1] | Low molecular weight allows significant downstream elaboration without exceeding Lipinski's Rule of 5. |

| Reactivity Profile | Electrophilic (Aldehyde) + Cross-Coupling Ready (Bromide) | Enables orthogonal, multi-step synthesis without the need for excessive protecting group manipulation. |

Application Workflow 1: Chemoselective Reductive Amination

Mechanistic Causality

To build the basic amine core required for many neuroactive APIs, the propanal group must be converted to an amine. The aldehyde moiety is highly susceptible to nucleophilic attack by primary or secondary amines, forming a transient imine[6].

The critical choice here is the reducing agent. Using strong hydrides (like LiAlH4) would indiscriminately reduce the aldehyde to an alcohol or potentially cause dehalogenation of the aryl bromide. Therefore, Sodium Cyanoborohydride (NaBH3CN) is selected. NaBH3CN is stable at slightly acidic pH (pH 5–6), which is exactly the environment required to protonate the aldehyde, accelerating imine formation, while exclusively reducing the protonated imine over the unreacted aldehyde[2]. Recent advances also demonstrate that heterogeneous catalysts like TiOx-C can achieve this under mild conditions[7], but NaBH3CN remains the benchtop standard.

Figure 1: Pathway of chemoselective reductive amination of the propanal moiety.

Protocol A: Step-by-Step Reductive Amination

Self-Validating System: This protocol incorporates in-process controls to ensure the aryl bromide remains intact.

-

Preparation: In an oven-dried round-bottom flask under inert argon, dissolve Benzenepropanal, 2-bromo-4-methoxy- (1.0 eq) and the target primary amine (1.2 eq) in anhydrous methanol (0.2 M).

-

pH Adjustment: Add catalytic glacial acetic acid dropwise until the pH reaches 5.5. Causality: This specific pH activates the carbonyl carbon for nucleophilic attack without neutralizing the nucleophilic amine.

-

Imine Formation: Stir at room temperature for 2 hours.

-

Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the aldehyde mass (m/z 243.1) and the appearance of the imine mass[6].

-

-

Reduction: Cool the reaction to 0 °C. Add NaBH3CN (1.5 eq) in three portions over 15 minutes to control the exothermic hydrogen gas evolution.

-

Completion & Workup: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Application Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Once the amine is established (or prior, depending on the synthetic route), the 2-bromo position can be utilized to build biaryl architectures.

The reactivity of the 2-bromoanisole motif is governed by competing electronic and steric effects. The methoxy group donates electron density via resonance, which can slow down the oxidative addition of Pd(0) into the C-Br bond[4]. Furthermore, the ortho substitution creates significant steric bulk. To overcome this, we utilize RuPhos or dppf as ligands. These bulky, electron-rich phosphines stabilize the active Pd(0) species and accelerate oxidative addition, ensuring high yields even with sterically hindered substrates[8]. Aqueous micellar conditions can also be employed to enhance mass transfer[9].

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the 2-bromo position.

Protocol B: Step-by-Step Suzuki-Miyaura Coupling

Self-Validating System: The protocol relies on strict deoxygenation to prevent homocoupling and catalyst degradation.

-

Reagent Loading: Charge a Schlenk flask with the brominated intermediate (1.0 eq), the desired arylboronic acid (1.3 eq), Pd(OAc)2 (2.5 mol%), and RuPhos (5 mol%)[8].

-

Base Addition: Add finely ground, anhydrous K3PO4 (2.0 eq). Causality: K3PO4 is a mild base that facilitates transmetalation without causing base-catalyzed side reactions (like aldol condensation if the aldehyde is unprotected).

-

Solvent & Degassing: Add a 10:1 mixture of Toluene/Water. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the formation of unreactive Pd(II) black.

-

Reaction: Heat the mixture to 100 °C for 12 hours under argon[8].

-

Validation Check: Analyze the crude mixture via GC-MS. The shift from the starting material's distinct isotopic bromine pattern (1:1 ratio for 79Br/81Br) to a single product mass peak confirms successful dehalogenative cross-coupling.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography.

Quantitative Data Summary

The following table synthesizes expected yields and conditions based on established literature for these specific structural motifs, providing a benchmark for your internal process development.

Table 2: Benchmark Reaction Parameters & Expected Outcomes

| Reaction Type | Catalyst / Reagent System | Solvent / Temp | Expected Yield | Key Analytical Marker | Ref |

| Reductive Amination | NaBH3CN (1.5 eq), AcOH (cat.) | MeOH, 0 °C to RT | 75% - 85% | Loss of m/z 243.1; Appearance of [M+H]+ for amine. | [2],[6] |

| Reductive Amination (Flow) | TiOx-C (Heterogeneous) | Aqueous Micellar, RT | >90% | High chemoselectivity (>99%) for amine over alcohol. | [7],[6] |

| Suzuki Cross-Coupling | Pd(OAc)2 (2.5 mol%), RuPhos | Toluene/H2O, 100 °C | 80% - 92% | Loss of 1:1 Br isotopic signature in MS. | [8] |

| Suzuki (Aqueous Media) | Pd(II) / PTA-Ligands | Water, 80 °C | 60% - 85% | Environmentally benign; easy product extraction. | [9] |

References

-

3-(2-bromo-4-methoxyphenyl)propanal - CAS号1033221 ... - 摩熵化学 . molaid.com. 1

-

CA2368966A1 - New derivatives and analogues of galanthamine - Google Patents . google.com. 2

-

Total Synthesis of Pulmonarin B and Design of Brominated Phenylacetic Acid/Tacrine Hybrids: Marine Pharmacophore Inspired Discovery of New ChE and Aβ Aggregation Inhibitors - PMC . nih.gov. 3

-

3-(2-bromo-4-methoxyphenyl)propanal - CAS号1033221 ... - 摩熵化学 . molaid.com. 5

-

A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters . acs.org. 8

-

Comparative Reactivity in Cross-Coupling Reactions: 1-(Allyloxy)-2-bromobenzene vs. 2-Bromoanisole . benchchem.com. 4

-

One catalyst for two uses: TiOx–C acts as either a photocatalyst or thermocatalyst to promote reductive amination . rsc.org. 7

-

The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC . nih.gov. 9

-

Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor . rsc.org. 6

Sources

- 1. 3-(2-bromo-4-methoxyphenyl)propanal - CAS号 1033221-02-1 - 摩熵化学 [molaid.com]

- 2. CA2368966A1 - New derivatives and analogues of galanthamine - Google Patents [patents.google.com]

- 3. Total Synthesis of Pulmonarin B and Design of Brominated Phenylacetic Acid/Tacrine Hybrids: Marine Pharmacophore Inspired Discovery of New ChE and Aβ Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(2-bromo-4-methoxyphenyl)propanal - CAS号 1033221-02-1 - 摩熵化学 [molaid.com]

- 6. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02039K [pubs.rsc.org]

- 7. One catalyst for two uses: TiOx–C acts as either a photocatalyst or thermocatalyst to promote reductive amination - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Grignard Strategies for 2-Bromo-4-methoxybenzenepropanal in API Synthesis

Executive Summary & Mechanistic Rationale

In advanced active pharmaceutical ingredient (API) synthesis, bifunctional building blocks present both opportunities and chemoselectivity challenges. 2-Bromo-4-methoxybenzenepropanal is a prime example, possessing both a highly electrophilic aldehyde moiety and a latent nucleophilic aryl bromide.

Designing a Grignard reaction with this substrate requires strict control over reaction pathways. The fundamental causality driving these choices lies in the kinetic differences between nucleophilic addition and halogen-metal exchange [1]:

-

The Aldehyde LUMO: The carbonyl carbon is highly polarized, making its Lowest Unoccupied Molecular Orbital (LUMO) highly accessible. Standard Grignard reagents will attack this position almost instantaneously at 0 °C.

-

The Aryl C–Br Bond: The carbon-halogen bond is kinetically stable to standard alkylmagnesium halides at low temperatures. However, when treated with highly basic, monomeric ate-complexes (like Knochel's Turbo-Grignard), rapid halogen-metal exchange occurs [2].

This application note details two self-validating, divergent protocols: Pathway A (utilizing the molecule as an electrophilic substrate) and Pathway B (converting the molecule into a nucleophilic reagent).

Divergent Synthetic Workflows

Divergent chemoselective Grignard workflows for 2-bromo-4-methoxybenzenepropanal.

Pathway A: Substrate Mode (Nucleophilic Addition)

When 2-bromo-4-methoxybenzenepropanal acts as the electrophile, the goal is to selectively alkylate the aldehyde without triggering halogen-metal exchange at the aryl bromide.

Causality & Optimization

By maintaining the reaction temperature strictly at 0 °C and using a slight excess (1.1 equivalents) of a standard Grignard reagent (e.g., Methylmagnesium bromide), the addition to the carbonyl outpaces any competing oxidative addition or exchange. The aryl bromide remains fully intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Table 1: Optimization of Chemoselective Grignard Addition (Pathway A)

| Entry | Reagent | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity (Aldehyde Addition vs. Br Exchange) |

| 1 | MeMgBr (1.1 eq) | 25 | 1.0 | >99% | 85 : 15 (Significant debromination observed) |

| 2 | MeMgBr (1.1 eq) | 0 | 1.0 | >99% | >99 : 1 (Optimal conditions) |

| 3 | MeMgBr (2.0 eq) | 0 | 2.0 | >99% | 92 : 8 (Excess reagent promotes side reactions) |

| 4 | PhMgBr (1.1 eq) | 0 | 1.5 | 98% | >99 : 1 (Broadly applicable to aryl Grignards) |

Step-by-Step Protocol: Synthesis of 4-(2-bromo-4-methoxyphenyl)butan-2-ol

Self-Validation Checkpoint: The disappearance of the aldehyde proton (~9.7 ppm) in 1H-NMR confirms reaction completion.

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

-

Substrate Loading: Dissolve 2-bromo-4-methoxybenzenepropanal (5.0 mmol, 1.21 g) in anhydrous THF (25 mL) to create a 0.2 M solution.

-

Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

-

Reagent Addition: Dropwise add Methylmagnesium bromide (

, 3.0 M in diethyl ether, 1.83 mL, 5.5 mmol) over 10 minutes using a syringe pump. -

Monitoring: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active starting material spot (

~0.6) should disappear, replaced by a more polar alcohol spot ( -

Quench & Workup: Slowly quench the reaction by adding saturated aqueous

(10 mL) dropwise. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

Pathway B: Reagent Mode (Turbo-Grignard Generation)

To utilize the aryl bromide as a nucleophile, the highly reactive aldehyde must first be masked. Following acetal protection, Knochel's Turbo-Grignard reagent (

The Role of Lithium Chloride (Causality)

Standard isopropylmagnesium chloride exists as polymeric aggregates in THF due to the Schlenk equilibrium, rendering it insufficiently basic to exchange with electron-rich aryl bromides (like our methoxy-substituted substrate). The addition of stoichiometric

Mechanism of Turbo-Grignard halogen-metal exchange via an ate-complex transition state.

Reagent Stoichiometry

Table 2: Stoichiometry for Turbo-Grignard Exchange & Trapping

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Acetal-Protected SM | 287.15 | 1.0 | 5.0 mmol | Substrate |

| N/A | 1.2 | 4.6 mL | Halogen-Metal Exchange | |

| Anhydrous DMF | 73.09 | 2.0 | 10.0 mmol | Electrophile (Formylation) |

| 1M HCl (aq) | 36.46 | Excess | 20 mL | Quench / Deprotection |

Step-by-Step Protocol: Synthesis of 2-(3-oxopropyl)-5-methoxybenzaldehyde

Self-Validation Checkpoint: Prior to adding the electrophile, quench a 0.1 mL aliquot of the reaction mixture with iodine (

Step 1: Acetal Protection

-

Combine 2-bromo-4-methoxybenzenepropanal (5.0 mmol), ethylene glycol (7.5 mmol), and catalytic p-Toluenesulfonic acid (0.25 mmol) in toluene (30 mL).

-

Reflux under a Dean-Stark trap for 4 hours until water ceases to collect.

-

Wash with saturated

, dry over

Step 2: Turbo-Grignard Exchange

-

Dissolve the protected intermediate in anhydrous THF (15 mL) in a flame-dried Schlenk flask under Argon.

-

Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

-

Dropwise add

(1.3 M in THF, 4.6 mL, 6.0 mmol). Stir the mixture at -15 °C for 2 hours. The solution will typically turn a deep yellow/brown, indicating the formation of the arylmagnesium species.

Step 3: Electrophilic Trapping & Deprotection

-

To the active Grignard reagent at -15 °C, rapidly inject anhydrous N,N-Dimethylformamide (DMF) (10.0 mmol).

-

Allow the reaction to warm to room temperature over 1 hour.

-

To quench the reaction and simultaneously deprotect the acetal, add 1M HCl (20 mL) and THF (10 mL). Stir vigorously at room temperature for 3 hours.

-

Extract with EtOAc (3 × 20 mL), wash with brine, dry, and purify via silica gel chromatography to isolate the dialdehyde product.

References

-

Teixeira, J. M., et al. "Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent." Journal of Chemical Education, 2010. URL:[Link]

-

Haas, D., Hammann, J. M., et al. "Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey." Chemical Communications, 2015. URL:[Link]

Solvent Selection for Reactions of 2-Bromo-4-methoxy Substituted Propanal: A Strategic Approach to Maximizing Yield and Selectivity

An Application Guide for Researchers

Abstract

2-bromo-4-methoxy substituted propanal and its analogs are versatile intermediates in organic synthesis, prized for the dual reactivity of the aldehyde and the α-bromo center. However, harnessing this reactivity to achieve a desired chemical outcome—be it nucleophilic substitution or elimination—is critically dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for solvent selection. We will delve into the physicochemical properties of the substrate, explore the mechanistic implications of solvent choice, and provide detailed, field-proven protocols for achieving high-yield, selective transformations.

Understanding the Substrate: Physicochemical Landscape

The reactivity of 2-bromo-4-methoxy substituted propanal is governed by a delicate interplay of its functional groups. Understanding its electronic and steric properties is the first step in designing a successful reaction.

-

α-Bromo Position: The bromine atom is a good leaving group and its electron-withdrawing nature makes the α-proton acidic, opening pathways for both substitution (SN2) and elimination (E2) reactions.

-

Aldehyde Group: The carbonyl group is highly polarized, susceptible to nucleophilic attack, and can participate in various condensation reactions. It also has a tendency to form enols, especially under acidic conditions, which is a key step in reactions like α-halogenation.[1][2]

-

4-Methoxy Aromatic Ring: The methoxy group is an electron-donating group, activating the aromatic ring. While not the primary site of reactivity in the context of the α-bromo aldehyde, it influences the overall electron density of the molecule.

The molecule's polarity makes it soluble in a range of organic solvents, from moderately polar ethers like THF to highly polar aprotic solvents like DMF and DMSO.[3] However, its stability can be a concern. Aldehydes, particularly in the presence of acid byproducts like HBr, are prone to polymerization, a side reaction that can significantly lower yields.[4] The choice of solvent can influence the rates of these degradation pathways.

The Core of Selectivity: Solvent Effects on Reaction Mechanisms

The solvent does more than just dissolve reactants; it is an active participant in the reaction, influencing kinetics and determining which of several possible reaction pathways is favored. For 2-bromo-4-methoxy substituted propanal, the primary competition is between SN2 and E2 pathways.

Solvent Classes at a Glance

To make an informed decision, one must first understand the fundamental properties of common solvent classes.

| Solvent Class | Examples | Key Characteristics | Impact on SN2/E2 Reactions |

| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), Acetone | High dipole moment; do not have acidic protons. | Favors SN2 . Solvates cations well but leaves anions (nucleophiles) poorly solvated and highly reactive.[5] |

| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH) | High dipole moment; contain acidic protons (e.g., -OH, -COOH). | Favors SN1/E1 . Stabilizes both carbocations and leaving groups. Can slow SN2 by solvating the nucleophile. |

| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane (DCM), THF, Diethyl Ether | Low dipole moment; do not have acidic protons. | Favors E2 , especially with strong, bulky bases. Lower polarity can disfavor charge separation needed for SN reactions. |

Directing the Reaction: SN2 vs. E2

The workflow below illustrates the decision-making process for selecting a solvent system to favor either nucleophilic substitution or elimination.

Caption: Solvent selection workflow for 2-bromo-4-methoxy substituted propanal.

Field-Proven Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SN2 and E2 reactions, representing common transformations of α-bromo aldehydes.

Protocol 1: Nucleophilic Substitution (SN2) with a Secondary Amine

This protocol details the synthesis of an α-amino aldehyde derivative, a valuable scaffold in medicinal chemistry. The SN2 mechanism is favored by using a polar aprotic solvent.

Caption: Experimental workflow for the SN2 reaction.

Materials:

-

2-bromo-4-methoxy substituted propanal (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration of substrate)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.

-

Reagent Addition: Add anhydrous acetonitrile, followed by the 2-bromo-4-methoxy substituted propanal. Stir the resulting suspension for 5 minutes.

-

Nucleophile Addition: Slowly add morpholine to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired α-amino aldehyde.

Causality Behind Choices:

-

Solvent (Acetonitrile): As a polar aprotic solvent, MeCN effectively dissolves the organic substrate while promoting the SN2 mechanism by not overly solvating the amine nucleophile. Its relatively low boiling point simplifies removal during work-up.

-

Base (K₂CO₃): A mild, inorganic base is used to neutralize the HBr byproduct of the substitution, preventing the protonation and deactivation of the amine nucleophile. It is heterogeneous, simplifying its removal by filtration.

Protocol 2: Elimination (E2) to form an α,β-Unsaturated Aldehyde

This protocol describes the dehydrobromination to form the corresponding cinnamaldehyde derivative, a common structural motif. This E2 reaction is favored by a non-nucleophilic base in a moderately polar solvent.[1][6]

Caption: Experimental workflow for the E2 elimination reaction.

Materials:

-

2-bromo-4-methoxy substituted propanal (1.0 eq)

-

Pyridine (2.0 - 3.0 eq)

-

Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration of substrate)

-

Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the 2-bromo-4-methoxy substituted propanal in anhydrous THF.

-

Base Addition: Add pyridine to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C for THF).

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 6-12 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Causality Behind Choices:

-

Solvent (THF): THF is a moderately polar aprotic solvent that provides good solubility for the substrate but is less polar than DMF or DMSO, which can help favor the E2 pathway. It is also inert to the reaction conditions.

-